molecular formula C17H28N2O4 B1435212 Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate CAS No. 1621085-33-3

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

Cat. No. B1435212
M. Wt: 324.4 g/mol
InChI Key: DSPXYSGFRRGQSJ-RFVHGSKJSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Conformational Analysis and Structural Studies

Research has demonstrated the importance of conformational analyses in understanding the properties and reactions of similar compounds. For example, studies on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted to analyze their crystal structures, providing insights into their conformational behaviors in different environments. Such analyses are crucial for the development of new compounds with desired physical and chemical properties (Nitek et al., 2020).

Synthesis and Chemical Reactions

The synthesis of novel lipidic enaminones from a C18 keto-allenic ester, as investigated by Lie Ken Jie and Lau (2000), showcases the reactivity and versatility of primary and secondary amines in producing lipidic enaminone derivatives. This work exemplifies the chemical reactivity of amines, highlighting their potential in synthesizing complex organic molecules with specific configurations and properties (Lie Ken Jie & Lau, 2000).

Material Modification and Medical Applications

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds demonstrates the application of amines in modifying material properties for medical applications. This research indicates the potential of amine treatments in enhancing the thermal stability and biological activity of polymeric compounds, suggesting their utility in developing new materials for biomedical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

The synthesis of tertiary amines and their application in inhibiting carbon steel corrosion showcases the industrial relevance of amines. These compounds can form protective layers on metal surfaces, highlighting the importance of synthetic amines in corrosion protection technologies (Gao, Liang, & Wang, 2007).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves a discussion of unanswered questions about the compound and potential areas for future research.


Please note that not all compounds will have information available in all these categories. The amount of information available will depend on how much research has been done on the compound. For a specific compound, you would need to consult the primary scientific literature or databases like PubChem or the Cambridge Structural Database. Please consult with a chemistry professional for detailed analysis.


properties

IUPAC Name

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid;propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPXYSGFRRGQSJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

CAS RN

1621085-33-3
Record name L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with 2-propanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621085-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name propan-2-ammonium (S)-2-benzyloxycarbonylamino-3,3-dimethylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-2-Benzyloxycarbonylamino-3,3-dimethyl-butyric acid, isopropylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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